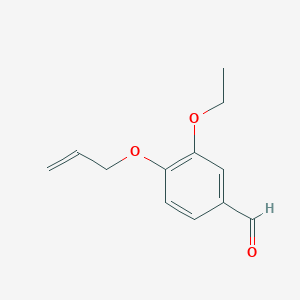

4-(アリルオキシ)-3-エトキシベンズアルデヒド

概要

説明

The compound 4-(Allyloxy)-3-ethoxybenzaldehyde is a chemical derivative of benzaldehyde, which is structurally related to other compounds studied in the field of organic chemistry. While the specific compound is not directly mentioned in the provided papers, the research on similar compounds can offer insights into its characteristics and potential reactivity. For instance, the study of 4-hexyloxy-3-methoxybenzaldehyde, a derivative of vanillin, provides a basis for understanding the spectroscopic and quantum chemical properties that could be relevant to 4-(Allyloxy)-3-ethoxybenzaldehyde as well .

Synthesis Analysis

The synthesis of related compounds, such as 4-alkyl-3,5-dimethoxybenzaldehydes, involves regioselective reductive alkylation, which could potentially be adapted for the synthesis of 4-(Allyloxy)-3-ethoxybenzaldehyde . Additionally, the synthesis of 4-benzyloxy-2-methoxybenzaldehyde through O-alkylation and Vilsmeier-Hack (V-H) reactions with high yield suggests a possible synthetic route for the target compound by modifying the starting materials and reaction conditions .

Molecular Structure Analysis

Spectroscopic and quantum chemical investigations, such as those performed on 4-hexyloxy-3-methoxybenzaldehyde, could be applied to 4-(Allyloxy)-3-ethoxybenzaldehyde to determine its optimized geometry, vibrational frequencies, NMR chemical shifts, and electronic properties like HOMO-LUMO analysis and molecular electrostatic potential (MEP) . These analyses are crucial for understanding the molecular structure and predicting the reactivity of the compound.

Chemical Reactions Analysis

The electrochemical behavior of related compounds, such as 3,4-dihydroxybenzaldehyde, provides insights into the types of reactions that 4-(Allyloxy)-3-ethoxybenzaldehyde might undergo, such as methoxylation or dimerization under specific conditions . Furthermore, the synthesis of benzofurans from 2-allyloxy-3-methoxybenzaldehyde indicates that allyloxy-substituted benzaldehydes can participate in cyclization reactions, which could be relevant for the target compound .

Physical and Chemical Properties Analysis

Although the physical and chemical properties of 4-(Allyloxy)-3-ethoxybenzaldehyde are not directly reported in the provided papers, the studies on similar compounds can be used to infer certain properties. For example, the high yield synthesis of 4-benzyloxy-2-methoxybenzaldehyde suggests that the target compound might also be synthesized with good efficiency under optimized conditions . The spectroscopic data from related compounds can help predict the UV-vis, IR, and NMR spectra of 4-(Allyloxy)-3-ethoxybenzaldehyde .

科学的研究の応用

電気絶縁のためのポリマー改質

4-(アリルオキシ)-3-エトキシベンズアルデヒド: は、電気絶縁特性を向上させるためにポリマーを改質するために使用できます。 例えば、ポリプロピレン (PP) にグラフトして電気特性を向上させることができ、高電圧直流 (HVDC) ケーブルの絶縁に適しています 。この改質は、電気的ストレス下での空間電荷の蓄積を抑制するのに役立ち、HVDC ケーブルの寿命を延ばすために不可欠です。

有機合成

この化合物は、特に芳香族化合物の作成における有機合成の前駆体として役立ちます。 その構造はさまざまな置換反応を可能にし、官能基を置換して所望の特性を持つ新しい分子を合成することができます。この汎用性により、医薬品や材料科学で複雑な有機分子を開発する上で貴重な存在となっています。

保護基戦略

合成化学では、4-(アリルオキシ)-3-エトキシベンズアルデヒドは、反応シーケンス中の反応性の高い官能基の保護基として機能します。 アリルオキシ基は、ヒドロキシル基を保護するために一時的に付加でき、必要な反応が完了した後に除去することができます.

触媒開発

アリルオキシ基を特徴とする化合物の構造は、さまざまな化学反応の触媒開発に使用できます。 これらの触媒は、重合やエステル化などのプロセスにおいて、反応速度、選択性、収率を向上させることができます .

環境技術

ポリマーを改質する化合物の能力は、環境技術で活用できます。 例えば、従来の材料と比較してリサイクルが容易な環境に優しい絶縁材料を作成するために使用でき、環境汚染と材料廃棄物を削減します .

電気的特性の向上

この化合物は、体積抵抗率や絶縁破壊強度などの電気的特性を向上させるために使用できます。 これは、電子デバイスや部品の材料開発において特に重要です .

Safety and Hazards

特性

IUPAC Name |

3-ethoxy-4-prop-2-enoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c1-3-7-15-11-6-5-10(9-13)8-12(11)14-4-2/h3,5-6,8-9H,1,4,7H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHYGKIUUKNSJTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C=O)OCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70393315 | |

| Record name | 4-(allyloxy)-3-ethoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70393315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

225939-36-6 | |

| Record name | 3-Ethoxy-4-(2-propen-1-yloxy)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=225939-36-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(allyloxy)-3-ethoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70393315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

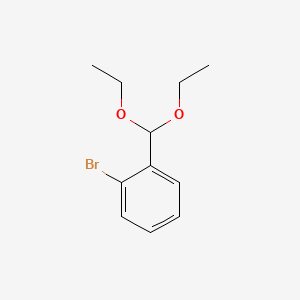

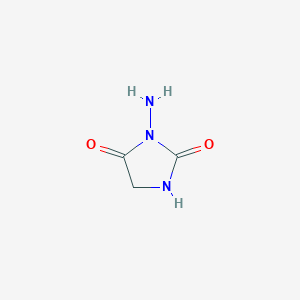

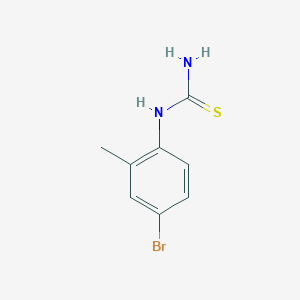

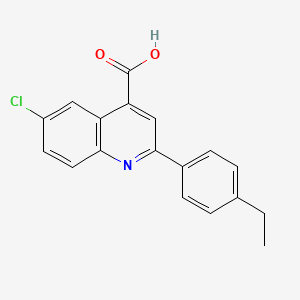

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-ethyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1273392.png)

![5-sec-Butyl-[1,3,4]thiadiazol-2-ylamine](/img/structure/B1273394.png)

![[3,4,5-Triacetyloxy-6-[4,5-diacetyloxy-2-(acetyloxymethyl)-6-(4-aminophenyl)sulfanyloxan-3-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B1273397.png)

![Methyl Bicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B1273406.png)